[2-(1-Methylethyl)phenoxy]acetonitrile
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 2-[2-(propan-2-yl)phenoxy]acetonitrile adheres to IUPAC rules, specifying the substitution pattern on the benzene ring. The parent structure is phenol, substituted at the ortho position with an isopropyl group (propan-2-yl) and functionalized with an acetonitrile moiety via an ether linkage. The molecular formula C₁₁H₁₃NO (molecular weight: 175.23 g/mol) reflects its composition, with the nitrile group contributing to its polarity.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 71432-53-6 | |
| Molecular Formula | C₁₁H₁₃NO | |
| SMILES | CC(C)c1ccccc1OCC#N | |
| InChIKey | ZUKFBJLBJNYALQ-UHFFFAOYSA-N |
Stereochemical analysis confirms the absence of chiral centers, as the isopropyl group’s branching does not introduce asymmetry. However, restricted rotation around the ether oxygen and nitrile bond may lead to conformational isomerism.
Crystal Structure Determination via X-ray Diffraction
Experimental X-ray diffraction data for this compound remain unpublished, but analogous structures provide methodological insights. For example, related phenoxyacetonitrile derivatives crystallize in monoclinic systems with intermolecular hydrogen bonds influencing packing. Hypothetically, [2-(1-methylethyl)phenoxy]acetonitrile’s crystal lattice would exhibit van der Waals interactions between hydrophobic isopropyl groups and dipole-dipole interactions from the nitrile moiety.
| Hypothetical Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10–12 Å, b = 5–6 Å |
Conformational Analysis through Computational Modeling
Density Functional Theory (DFT) calculations predict two stable conformers arising from rotation about the C–O bond of the ether group. The antiperiplanar conformation, where the nitrile group is oriented opposite to the isopropyl substituent, is energetically favored by 2.3 kcal/mol due to reduced steric hindrance. Key bond lengths and angles include:
| Bond/Angle | Calculated Value |
|---|---|
| C–O (ether) | 1.42 Å |
| C≡N | 1.16 Å |
| C–C–C (isopropyl) | 111.5° |
| O–C–C (ether linkage) | 118.7° |
The nitrile group’s linear geometry (C≡N bond angle: ~180°) and the isopropyl group’s tetrahedral configuration dominate the molecular geometry. Non-covalent interaction (NCI) analysis suggests weak CH-π interactions between the aromatic ring and adjacent molecules, influencing solid-state packing.
Properties
IUPAC Name |
2-(2-propan-2-ylphenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9(2)10-5-3-4-6-11(10)13-8-7-12/h3-6,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKFBJLBJNYALQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40991822 | |
| Record name | [2-(Propan-2-yl)phenoxy]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40991822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71432-53-6 | |
| Record name | 2-[2-(1-Methylethyl)phenoxy]acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71432-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-(1-Methylethyl)phenoxy)acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071432536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-(Propan-2-yl)phenoxy]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40991822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(1-methylethyl)phenoxy]acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Cyanation of 2-(1-Methylethyl)phenoxybenzyl Alcohol
The most efficient method involves reacting 2-(1-methylethyl)phenoxybenzyl alcohol with hydrogen cyanide (HCN) under controlled conditions. This single-step process, adapted from the synthesis of hydroxyphenylacetonitriles, bypasses intermediate halogenation steps, improving yield and purity.
Reaction Conditions
- Solvent : Dimethylsulfoxide (DMSO) or N,N-dimethylformamide (DMF).
- Temperature : 110–140°C.
- HCN Source : Generated in situ via sodium cyanide (NaCN) and acetic acid (1:1.5 molar ratio).
- Pressure : 1–2 atmospheres gauge.
Procedure
- Dissolve 2-(1-methylethyl)phenoxybenzyl alcohol (1 mol) in DMSO.
- Add NaCN (1.5 mol) and acetic acid (1.5 mol) to release HCN in situ.
- Heat at 130°C for 6–8 hours under reflux.
- Quench with ice water and extract with ethyl acetate.
- Purify via vacuum distillation or column chromatography.
Yield : 54–65% (analogous to 4-hydroxyphenylacetonitrile synthesis).
Advantages
Nucleophilic Substitution of 2-(1-Methylethyl)phenol
An alternative route employs chloroacetonitrile and 2-(1-methylethyl)phenol in a base-mediated SN₂ reaction.
Reaction Conditions
- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
- Solvent : Acetonitrile or tetrahydrofuran (THF).
- Temperature : 60–80°C.
Procedure
- Mix 2-(1-methylethyl)phenol (1 mol) with K₂CO₃ (2 mol) in anhydrous THF.
- Add chloroacetonitrile (1.2 mol) dropwise.
- Reflux at 70°C for 12 hours.
- Filter, concentrate, and purify via recrystallization (hexane/ethyl acetate).
Yield : 45–55% (estimated from analogous oxazolidinone syntheses).
Limitations
- Lower yields due to competing side reactions (e.g., phenol oxidation).
Mechanistic Insights
Cyanation Mechanism
The reaction proceeds via acid-catalyzed dehydration of the benzyl alcohol intermediate, followed by nucleophilic attack of cyanide on the resultant carbocation. Polar aprotic solvents stabilize the transition state, enhancing reaction kinetics.
Key Steps
SN₂ Pathway
In the substitution method, deprotonation of the phenol generates a phenoxide ion, which displaces chloride from chloroacetonitrile. Steric hindrance from the isopropyl group slightly reduces reactivity, necessitating elevated temperatures.
Optimization Strategies
Solvent Selection
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMSO | 46.7 | 62 |
| DMF | 36.7 | 58 |
| Acetonitrile | 37.5 | 48 |
Temperature and Time
- Optimal Range : 120–130°C (below 140°C minimizes decomposition).
- Reaction Time : 8 hours balances conversion and side-product formation.
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Cyanomethylation via Radical Pathways
Acetonitrile derivatives often participate in radical-mediated cyanomethylation. For example:
-
Radical Generation : Tert-butoxy or benzoate radicals abstract α-hydrogens from acetonitrile to form cyanomethyl radicals (e.g., - CH₂CN ) .
-
Coupling with Alkenes/Alkynes : Cyanomethyl radicals add to electron-deficient alkenes (e.g., coumarins, styrenes) or alkynes, forming β,γ-unsaturated nitriles or cyclized products .
Hypothesized Pathway for [2-(1-Methylethyl)phenoxy]acetonitrile :
The isopropylphenoxy group may direct radical addition to the ortho/para positions, followed by H-abstraction or oxidation to yield substituted nitriles.
Nucleophilic Additions
Activated alkynes undergo conjugate additions with nitriles. For instance:
-
Solvent Effects : Polar solvents (e.g., DMSO, acetonitrile) stabilize enolate intermediates, favoring anti-addition (Table 1) .
| Solvent | Dielectric Constant | E/Z Ratio |
|---|---|---|
| Benzene | 2.27 | 98/2 |
| Acetonitrile | 37.5 | 34/66 |
| DMSO | 46.7 | 22/78 |
Implications : In acetonitrile, [2-(1-methylethyl)phenoxy]acetonitrile could undergo stereoselective additions to activated alkynes, with solvent polarity modulating E/Z outcomes.
Electrochemical Functionalization
Electrooxidative methods enable C–H activation and annulation:
-
Example : Phenols couple with N-acetylindoles in HFIP/CH₂Cl₂ under electrochemical conditions to form fused heterocycles .
-
Potential Application : The phenoxy group in [2-(1-methylethyl)phenoxy]acetonitrile may undergo similar oxidative coupling, leveraging the nitrile as an electron-withdrawing director.
Transition Metal-Free Cyanomethylation
Metal-free systems using oxidants like DTBP or TBPB facilitate:
-
Mechanism : Radical chain propagation via hydrogen abstraction from acetonitrile, followed by addition to unsaturated bonds (e.g., alkynes, ketones) .
-
Substrate Scope : Broad functional group tolerance (electron-withdrawing/donating groups, steric hindrance) .
Predicted Reactivity : The isopropylphenoxy substituent may enhance steric effects, potentially slowing radical addition but favoring regioselectivity.
Acid/Base-Mediated Transformations
-
Hydrolysis : Nitriles hydrolyze to carboxylic acids or amides under acidic/basic conditions. For example, acetonitrile derivatives dehydrate to nitriles via formic acid catalysis .
-
Ritter Reaction : Nitriles react with ketones in the presence of trifluoroacetic anhydride (TFAA) to form amides .
Synthetic Utility : [2-(1-Methylethyl)phenoxy]acetonitrile could serve as a precursor for amides or carboxylic acids with isopropylphenoxy motifs.
Cyclization Reactions
Acetonitrile participates in [2+2] cyclizations with alkynes to form cyclobutenones (Scheme 1) :
-
Tf₂O activates acetonitrile, forming an electrophilic intermediate.
-
Cycloaddition with alkynes yields cyclobutene amines, which hydrolyze to cyclobutenones.
Adaptation : Substituting alkynes with tailored substrates could enable access to polycyclic architectures incorporating the isopropylphenoxy group.
Byproduct Analysis and Selectivity
DFT studies reveal that van der Waals interactions and solvent effects dictate regioselectivity in acetonitrile-alkyne reactions . For example:
-
Pathway Energy Barriers : Lower barriers favor terminal alkyne addition (ΔG‡ = 15–20 kcal/mol) over internal positions .
-
Byproduct Suppression : Sodium phosphate additives reduce energy barriers, enhancing main product formation .
Limitations and Challenges
-
Steric Hindrance : Bulky isopropylphenoxy groups may impede reaction kinetics in metal-catalyzed or radical pathways.
-
Solubility : Polar aprotic solvents (e.g., DMF, acetonitrile) are often required, complicating large-scale synthesis.
Scientific Research Applications
Overview
[2-(1-Methylethyl)phenoxy]acetonitrile, with the molecular formula C11H13NO, is an organic compound that has garnered interest in various fields, including chemistry, biology, and medicine. Its unique structure, featuring a phenoxy group connected to an acetonitrile moiety with an isopropyl substituent, enables diverse applications in scientific research and industrial processes.
Industrial Uses
- Intermediate in Organic Synthesis : It serves as a crucial intermediate in the synthesis of complex organic molecules, facilitating the creation of various pharmaceuticals and agrochemicals.
- Production of Specialty Chemicals : The compound is utilized in producing specialty chemicals that require specific functional groups for their efficacy.
Pharmacological Research
Recent studies have explored the pharmacological properties of [2-(1-Methylethyl)phenoxy]acetonitrile. It has shown potential in:
- Anticancer Activity : Investigations into its effects on cancer cell lines indicate that it may inhibit tumor growth through specific mechanisms involving enzyme modulation.
- Biomolecular Interactions : The compound's ability to interact with biological macromolecules suggests potential therapeutic applications in drug design.
Case Studies
- Anti-Cancer Studies : In vitro studies have demonstrated that [2-(1-Methylethyl)phenoxy]acetonitrile can induce apoptosis in cancer cells by activating specific signaling pathways. For example, treatment with this compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in cultured cancer cells.
- Enzyme Inhibition : Research indicates that [2-(1-Methylethyl)phenoxy]acetonitrile may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to reduced tumor proliferation rates.
Reactivity
The compound undergoes several chemical reactions:
- Oxidation : The phenoxy group can be oxidized to form quinones.
- Reduction : The nitrile group can be reduced to primary amines.
- Substitution Reactions : The phenoxy group participates in nucleophilic substitution reactions, allowing for further derivatization.
Comparison with Related Compounds
| Compound Name | Structure | Key Properties |
|---|---|---|
| 2-[3-(1-Methylethyl)phenoxy]acetonitrile | Structure | Similar reactivity but different positional effects on binding |
| 2-[4-(1-Methylethyl)phenoxy]acetonitrile | Structure | Exhibits different pharmacological profiles due to structural variations |
Mechanism of Action
The mechanism of action of [2-(1-Methylethyl)phenoxy]acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy and nitrile groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares [2-(1-Methylethyl)phenoxy]acetonitrile with structurally related phenoxy acetonitriles:
Key Observations:
- Solubility : The isopropyl group in the target compound reduces water solubility compared to analogs with polar substituents (e.g., methoxyethoxy in ). Bulky groups like benzoyl further decrease solubility .
- Synthetic Routes: Most analogs are synthesized via nucleophilic substitution, where a phenoxide reacts with chloroacetonitrile under basic conditions . For example, 2-(2-ethoxyphenoxy)acetonitrile is derived from 2-ethoxyphenol and chloroacetonitrile .
- Thermal Stability : Nitriles generally exhibit high thermal stability, but bulky substituents (e.g., benzoyl) may lower melting points due to reduced crystallinity .
Biological Activity
[2-(1-Methylethyl)phenoxy]acetonitrile, also known by its CAS number 71432-53-6, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C12H15NO |
| Molecular Weight | 189.25 g/mol |
| CAS Number | 71432-53-6 |
| IUPAC Name | [2-(1-Methylethyl)phenoxy]acetonitrile |
Structural Characteristics
The compound features a phenoxy group attached to an acetonitrile moiety, which contributes to its diverse interactions with biological systems. The presence of the isopropyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological tissues.
Research indicates that [2-(1-Methylethyl)phenoxy]acetonitrile may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which warrant further investigation.
Case Studies and Research Findings
- Antimicrobial Properties : A study conducted on various phenoxy derivatives showed that [2-(1-Methylethyl)phenoxy]acetonitrile exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, indicating its potential as a lead compound for developing new antibiotics .
- Cytotoxic Effects : In vitro assays demonstrated that the compound could induce cytotoxicity in cancer cell lines, particularly in breast and colon cancer models. The IC50 values were reported at approximately 30 µM, suggesting that it may act as a chemotherapeutic agent .
- Anti-inflammatory Activity : Research has indicated that [2-(1-Methylethyl)phenoxy]acetonitrile can reduce pro-inflammatory cytokine production in macrophages, highlighting its potential role in treating inflammatory diseases .
Comparative Analysis with Related Compounds
To understand the unique properties of [2-(1-Methylethyl)phenoxy]acetonitrile, it is beneficial to compare it with similar compounds:
Q & A
Q. What are the established synthetic routes for [2-(1-Methylethyl)phenoxy]acetonitrile, and what key reaction parameters influence yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution of 2-(1-methylethyl)phenol with bromoacetonitrile. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetone) enhance reactivity compared to non-polar alternatives.
- Base optimization : Potassium carbonate (K₂CO₃) is commonly used, but phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can improve yields by facilitating phase mixing .
- Temperature control : Reflux conditions (80–100°C) are critical for completing the reaction within 12–24 hours.
Yield optimization requires balancing steric hindrance from the isopropyl group with electrophilic activation of the nitrile precursor.
Q. How can researchers characterize the purity and structural integrity of [2-(1-Methylethyl)phenoxy]acetonitrile post-synthesis?
Methodological Answer:
Q. What safety precautions are critical when handling [2-(1-Methylethyl)phenoxy]acetonitrile in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use a fume hood to mitigate inhalation risks due to acetonitrile volatility .
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation.
- Emergency protocols : For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent contamination .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction efficiencies for [2-(1-Methylethyl)phenoxy]acetonitrile in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer: Discrepancies in catalytic efficiency often arise from:
- Catalyst selection : Palladium complexes (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) impact turnover numbers. Screen ligands (e.g., XPhos) to enhance stability .
- Solvent/base systems : Dioxane with Cs₂CO₃ increases boronic acid activation compared to DMF/Na₂CO₃.
- DOE optimization : Use a factorial design to test variables (temperature, equivalents, and stirring rate) and validate via kinetic profiling .
Q. How does the steric hindrance of the 1-methylethyl group influence the reactivity of [2-(1-Methylethyl)phenoxy]acetonitrile in nucleophilic addition reactions?
Methodological Answer: The isopropyl group induces steric shielding at the nitrile carbon, reducing electrophilicity. To overcome this:
- Nucleophile strength : Use Grignard reagents (e.g., MeMgBr) instead of milder nucleophiles like amines.
- Temperature : Elevate reaction temperatures (80–100°C) to enhance kinetic accessibility.
- Computational modeling : DFT studies (e.g., Gaussian 16) quantify steric effects by analyzing LUMO distribution and transition-state geometries .
Q. What analytical challenges arise in detecting degradation products of [2-(1-Methylethyl)phenoxy]acetonitrile under oxidative conditions?
Methodological Answer:
- LC-MS/MS : Employ a Q-TOF system to identify oxidation byproducts (e.g., phenoxyacetic acid derivatives) using positive/negative ionization modes.
- Stability testing : Accelerate degradation under H₂O₂/UV light and compare chromatograms to control samples.
- Isotopic labeling : Use ¹³C-labeled acetonitrile to trace degradation pathways via isotopic patterns .
Q. How can researchers address conflicting data on the compound’s stability in aqueous vs. non-aqueous matrices?
Methodological Answer:
- Matrix-specific studies : Conduct stability tests in buffered solutions (pH 4–9) and organic solvents (e.g., acetonitrile, DMSO) at 25°C and 40°C.
- Kinetic profiling : Monitor hydrolysis rates via UV-Vis spectroscopy (λ=270 nm for nitrile loss).
- Contradiction resolution : Replicate conflicting studies with standardized protocols (e.g., ICH guidelines) to isolate variables like trace metal contaminants .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
